molecular formula C8H10ClN B14033513 2-(Chloromethyl)-4,5-dimethylpyridine

2-(Chloromethyl)-4,5-dimethylpyridine

Cat. No.: B14033513
M. Wt: 155.62 g/mol
InChI Key: MLEVKKRVHQOTHX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-dimethylpyridine is a heterocyclic organic compound with a pyridine ring substituted with chloromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)-4,5-dimethylpyridine can be synthesized through several methods. One common approach involves the chloromethylation of 4,5-dimethylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloromethyl and dimethyl groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(chloromethyl)-4,5-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3

InChI Key

MLEVKKRVHQOTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)CCl

Origin of Product

United States

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